molecular formula C18H25FN4O4 B11493372 N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine

N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine

Cat. No.: B11493372
M. Wt: 380.4 g/mol
InChI Key: MNKKWTDITPJODW-UHFFFAOYSA-N
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Description

1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluoronitrophenyl group and an oxolane moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative, followed by amination and subsequent cyclization to form the piperazine ring. The oxolane moiety is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The fluoronitrophenyl group can be reduced to a fluorophenyl group.

    Substitution: The oxolane moiety can be substituted with other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoronitrophenyl group may interact with active sites of enzymes, while the piperazine ring can enhance binding affinity. The oxolane moiety may contribute to the compound’s overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

1-[4-(4-FLUORO-2-NITRO-5-{[(OXOLAN-2-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25FN4O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H25FN4O4/c1-2-18(24)22-7-5-21(6-8-22)16-11-15(14(19)10-17(16)23(25)26)20-12-13-4-3-9-27-13/h10-11,13,20H,2-9,12H2,1H3

InChI Key

MNKKWTDITPJODW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)NCC3CCCO3)F)[N+](=O)[O-]

Origin of Product

United States

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